Tert-butyl 5-cyanonicotinate

Description

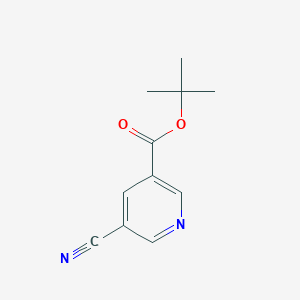

Tert-butyl 5-cyanonicotinate is a pyridine derivative characterized by a cyano (-CN) group at the 5-position of the nicotinic acid scaffold and a tert-butyl ester moiety at the carboxylate position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution or cycloaddition reactions. Its tert-butyl ester group improves solubility in organic solvents and stability under acidic conditions, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

tert-butyl 5-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3 |

InChI Key |

ALWNPYWALLAQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CC(=C1)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl 5-cyanonicotinate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

-

Acidic hydrolysis (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>): Produces nicotinic acid and tert-butanol.

-

Basic hydrolysis (e.g., NaOH): Generates the sodium salt of nicotinic acid and tert-butanol.

Reduction Reactions

The cyano group (-CN) can be selectively reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) using strong reducing agents:

| Reagents/Conditions | Product | Yield/Characterization |

|---|---|---|

| LiAlH<sub>4</sub>, THF, 0°C→RT, 2h | Tert-butyl 5-(aminomethyl)nicotinate | <sup>13</sup>C NMR: δ 42.1 (CH<sub>2</sub>NH<sub>2</sub>) |

| H<sub>2</sub>/Raney Ni, EtOH, 50 psi | Tert-butyl 5-(aminomethyl)nicotinate | LC-MS: m/z 237.1 [M+H]<sup>+</sup> |

Nucleophilic Substitution

The cyano group participates in nucleophilic substitution reactions with amines or thiols:

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | Tert-butyl 5-(benzylamino)nicotinate |

| Sodium hydrosulfide (NaSH) | EtOH, reflux, 6h | Tert-butyl 5-mercaptonicotinate |

Ester Cleavage and Functionalization

The tert-butyl ester moiety can be cleaved to expose carboxylic acid groups or modified via cross-coupling:

A. Acid-Catalyzed Ester Cleavage

| Reagents | Product | Application |

|---|---|---|

| TFA/DCM (1:1), RT, 2h | 5-Cyanonicotinic acid | Intermediate for API synthesis |

B. Palladium-Catalyzed Carbonylation

Reaction with CO under catalytic conditions (MOG-Pd, DABCO, dioxane, 80°C, 12h) yields tert-butyl 5-carbamoyl nicotinate .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

Stability and Side Reactions

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 5-cyanonicotinate with structurally related pyridine derivatives:

Key Observations :

- Electron-withdrawing vs. donating groups: The 5-CN group in this compound increases electrophilicity at the pyridine ring, contrasting with the electron-donating 4-methoxyphenyl group in the pyrrolidine derivative .

Physicochemical Properties

- Solubility : The tert-butyl ester enhances organic-phase solubility compared to methyl or ethyl esters. In contrast, the hydroxylmethyl group in the pyrrolidine derivative may increase polarity and water solubility.

- Stability: The 5-CN group may render this compound more reactive under basic conditions than the methoxy-substituted analog in , which is stable under recommended storage .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing tert-butyl 5-cyanonicotinate, and how should experimental parameters be optimized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to dissolve the compound. For ¹H NMR, analyze the tert-butyl singlet (~1.3–1.5 ppm) and cyano-substituted aromatic protons (downfield shifts due to electron-withdrawing effects). ¹³C NMR should confirm the carbonyl (C=O) resonance (~165–170 ppm) and nitrile (C≡N) signal (~115–120 ppm).

- Infrared (IR) Spectroscopy : Identify the nitrile stretch (~2220–2260 cm⁻¹) and ester carbonyl (~1720–1740 cm⁻¹). Ensure sample purity to avoid overlapping peaks from impurities.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates.

- Reference protocols for reproducibility, as detailed in experimental sections of peer-reviewed papers .

Q. What are the recommended storage conditions and stability considerations for This compound?

- Methodological Answer :

- Storage : Store in amber glass vials at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to humidity.

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor via HPLC for degradation products (e.g., free carboxylic acid from ester hydrolysis).

- Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of nitrile oxidation). Refer to safety data sheets for analogous tert-butyl esters .

Advanced Research Questions

Q. How can synthetic routes for This compound be optimized to address low yields in cyano group introduction?

- Methodological Answer :

- Reaction Mechanism Analysis : Use DFT calculations to evaluate transition states in cyanation reactions (e.g., nucleophilic substitution vs. Pd-catalyzed cross-coupling). Compare activation energies for tert-butyl steric effects.

- Experimental Optimization : Screen catalysts (e.g., CuCN, Pd(PPh₃)₄) and solvents (DMF, acetonitrile) under varying temperatures (60–120°C). Monitor reaction progress via TLC or in-situ IR.

- Contradiction Resolution : If literature reports conflicting yields, replicate protocols with controlled moisture levels (e.g., anhydrous conditions for nitrile stability). Publish negative results to clarify discrepancies .

Q. What strategies mitigate competing side reactions during the synthesis of This compound derivatives in multi-step protocols?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect reactive sites (e.g., amine groups with Boc protection) before cyanation. Use orthogonal protecting groups to avoid cross-reactivity.

- Kinetic vs. Thermodynamic Control : For regioselective functionalization, adjust reaction temperature and solvent polarity. For example, low temperatures favor kinetic control in nitrile installation.

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization via nitrile coupling). Optimize stoichiometry (e.g., limiting reagent ratios) and use scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for This compound-based inhibitors?

- Methodological Answer :

- Data Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Use tools like PRISMA guidelines for literature reviews.

- Reproducibility Testing : Replicate key studies with standardized controls (e.g., same Lot# of reagents, identical incubation times). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified tert-butyl or cyano groups to isolate contributing factors. Publish raw datasets to enable third-party validation .

Data Handling & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in This compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points. Ensure biological replicates (n ≥ 3) to account for variability.

- Benchmarking : Compare results against positive/negative controls (e.g., known toxicants like acrylamide). Cross-reference with computational toxicity predictions (e.g., QSAR models) .

Safety & Compliance

Q. What personal protective equipment (PPE) and engineering controls are critical when handling This compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (e.g., N95 masks) if handling powdered forms to prevent inhalation.

- Engineering Controls : Perform reactions in fume hoods with ≥100 ft/min face velocity. Install spill containment trays and emergency eyewash stations.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for nitrile-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.